N-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide

HDAC inhibitor capping group SAR hydroxamic acid

N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide (CAS 692250-63-8) is a synthetic small molecule classified as a phenylpiperazine hydroxamic acid, defined by a hydroxamic acid zinc-binding group (ZBG) tethered via a three-carbon linker to a 4-phenylpiperazine capping moiety. With molecular formula C₁₃H₁₉N₃O₂ and molecular weight 249.31 g/mol, it adheres to the canonical HDAC inhibitor pharmacophore (ZBG–linker–capping group) that underpins clinically approved agents such as vorinostat (SAHA).

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 692250-63-8
Cat. No. B12526146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide
CAS692250-63-8
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)NO)C2=CC=CC=C2
InChIInChI=1S/C13H19N3O2/c17-13(14-18)6-7-15-8-10-16(11-9-15)12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,14,17)
InChIKeyHTOUVEWETPGGLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide (CAS 692250-63-8): Structural Identity and Chemical Class for Research Procurement


N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide (CAS 692250-63-8) is a synthetic small molecule classified as a phenylpiperazine hydroxamic acid, defined by a hydroxamic acid zinc-binding group (ZBG) tethered via a three-carbon linker to a 4-phenylpiperazine capping moiety [1]. With molecular formula C₁₃H₁₉N₃O₂ and molecular weight 249.31 g/mol, it adheres to the canonical HDAC inhibitor pharmacophore (ZBG–linker–capping group) that underpins clinically approved agents such as vorinostat (SAHA) [2]. The compound is catalogued in chemical databases including ChemicalBook and ChemSrc, and is available from multiple chemical suppliers for research use.

Why N-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide Cannot Be Indiscriminately Replaced by In-Class Hydroxamic Acids


Hydroxamic acid HDAC inhibitors are not functionally interchangeable. Three structural determinants—linker length, capping group geometry, and zinc-binding group (ZBG) electronic character—collectively govern isoform selectivity, cellular permeability, and metabolic stability [1]. A change in any one element can shift isoform selectivity by orders of magnitude or eliminate cellular activity entirely. Specifically, the 4-phenylpiperazine capping group provides a distinct topology compared to the anilide cap of vorinostat or the benzamide cap of entinostat, while the three-carbon linker positions the hydroxamic acid at a Zn²⁺-coordination distance that differs from the optimal 5–6 carbon spacer identified for piperazine-hydroxamate HDAC inhibitors [1]. Furthermore, the hydroxamic acid ZBG confers fundamentally different potency and pharmacokinetic properties compared to carboxylic acid analogs such as 3-(4-phenylpiperazin-1-yl)propanoic acid (CAS 124078-87-1), which lack the strong Zn²⁺-chelating capacity essential for HDAC inhibition . Procurement decisions must therefore be guided by the specific substituent architecture of this compound rather than by class membership alone.

Quantitative Differentiation Evidence for N-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide (CAS 692250-63-8) Relative to Closest Comparators


Capping Group Topology: 4-Phenylpiperazine vs. Anilide (Vorinostat) and Benzamide (Entinostat) Caps

The 4-phenylpiperazine capping group of N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide provides a substantially larger and more conformationally flexible surface-recognition domain compared to the planar anilide cap of vorinostat (SAHA) or the benzamide cap of entinostat (MS-275). In SAR studies of piperazine-hydroxamate HDAC inhibitors, the N-phenylpiperazine cap conferred distinct HDAC isoform inhibition profiles relative to N-benzylpiperidine caps; compound 1a (N-benzylpiperidine-hydroxamate) and its piperazine analog showed different potency rank orders across HDAC isoforms [1]. The phenylpiperazine moiety introduces an additional basic nitrogen (pKa ~8–9) that is absent in vorinostat, which can alter subcellular distribution through lysosomal trapping and modify the compound's pharmacokinetic profile [2]. No direct head-to-head data for the specific compound vs. vorinostat are available; this represents class-level inference.

HDAC inhibitor capping group SAR hydroxamic acid

Zinc-Binding Group Differentiation: Hydroxamic Acid vs. Carboxylic Acid at Identical Scaffold

Replacing the hydroxamic acid ZBG of the target compound with a carboxylic acid generates 3-(4-phenylpiperazin-1-yl)propanoic acid (CAS 124078-87-1), a compound with identical capping group and linker but fundamentally altered metal-coordination capacity. Hydroxamic acids coordinate Zn²⁺ in the HDAC active site through a bidentate chelation mode with nanomolar to low-micromolar affinity, whereas carboxylic acids engage in weaker monodentate coordination typically yielding >100-fold lower HDAC inhibitory potency [1]. This ZBG-dependent potency differential is a well-established class feature: the carboxylic acid analog is not a functional substitute for HDAC inhibition applications. No biochemical assay data are available for either compound individually; this is class-level inference based on well-established HDAC inhibitor SAR principles.

zinc-binding group hydroxamic acid HDAC inhibition potency

Linker Length: Three-Carbon Spacer vs. Optimized Five-to-Six-Carbon Spacers in Piperazine Hydroxamates

Systematic SAR studies on piperazine-hydroxamate HDAC inhibitors demonstrated that linker length is a critical determinant of potency. Rossi et al. (2011) reported that for N-substituted 4-alkylpiperazine hydroxamic acids, the optimal linker length for HDAC inhibition and antiproliferative activity on HCT-116 colon carcinoma cells was 5–6 carbon atoms, with submicromolar IC₅₀ values achieved for optimized compounds [1]. The three-carbon linker of N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide is shorter than the identified optimum, predicting reduced HDAC inhibitory potency relative to the five-to-six-carbon linked analogs. This structural feature may confer distinct biological activity profiles; the shorter linker may favor engagement with targets requiring a more compact ligand geometry, such as certain matrix metalloproteinases (MMPs), a target class explicitly claimed in the N-hydroxyamide patent family [2].

linker SAR HDAC inhibitor design piperazine hydroxamate

Patent-Context Differentiation: N-Hydroxyamide MMP/HADC Dual-Targeting vs. Single-Target HDAC Inhibitors

The N-hydroxyamide patent family (US 8,247,437 B2, assigned to Applied Research Systems ARS/Merck Serono) explicitly claims N-hydroxyamide derivatives of Formula (I) encompassing the phenylpiperazine scaffold for the treatment of autoimmune disorders, inflammatory diseases, and fibrosis—indications that overlap with but extend beyond the oncology-focused positioning of classical HDAC inhibitors such as vorinostat [1]. The patent specification identifies matrix metalloproteinases (MMPs), particularly gelatinases (MMP-2, MMP-9) and metalloelastase (MMP-12), as molecular targets, a mechanism distinct from the primary HDAC inhibition mechanism of vorinostat and entinostat [1]. This dual MMP/HDAC targeting hypothesis, while not quantitatively validated for the specific compound, constitutes a mechanistic differentiation that may be relevant for researchers investigating fibrotic, inflammatory, or autoimmune disease models where MMP activity is pathogenic.

matrix metalloproteinase N-hydroxyamide patent autoimmune disease

Optimal Research and Procurement Application Scenarios for N-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide (CAS 692250-63-8)


Chemical Probe Development for Fibrotic and Autoimmune Disease Models

Based on the N-hydroxyamide patent family's explicit claim scope covering autoimmune disorders, inflammatory diseases, and fibrosis (including liver and pulmonary fibrosis), this compound is best positioned as a chemical probe or tool compound for investigating MMP-dependent pathology in these disease areas [1]. Researchers studying idiopathic pulmonary fibrosis (IPF), systemic sclerosis, or rheumatoid arthritis models may find this scaffold relevant given the established pathogenic role of gelatinases (MMP-2/MMP-9) and metalloelastase (MMP-12) in tissue remodeling [1]. Procurement for oncology-focused HDAC inhibition studies is not recommended without confirmatory target engagement data, given the suboptimal linker length for HDAC potency identified in SAR studies [2].

Structure-Activity Relationship (SAR) Studies of Linker Length in Piperazine-Hydroxamate Series

The three-carbon linker of this compound fills a specific gap in the systematic SAR exploration of piperazine-hydroxamate HDAC inhibitors. Rossi et al. (2011) established that 5–6 carbon linkers are optimal for HDAC inhibition, but a comprehensive evaluation of the three-carbon linker variant is absent from the published literature [2]. Procurement of this compound enables head-to-head comparison with the five-carbon and six-carbon analogs from the Rossi series, allowing researchers to quantitatively map the linker-length-dependent potency landscape. This application is particularly valuable for academic medicinal chemistry groups building HDAC inhibitor libraries.

Zinc-Binding Group (ZBG) Comparison Studies

The availability of the carboxylic acid analog 3-(4-phenylpiperazin-1-yl)propanoic acid (CAS 124078-87-1) from commercial suppliers enables direct paired comparison of hydroxamic acid vs. carboxylic acid ZBGs on an otherwise identical scaffold. Such paired comparisons are valuable for calibrating computational models of metal-chelation energetics and for validating ZBG contributions to cellular permeability and off-target profiles [3]. This compound pair represents a cleaner ZBG comparison system than vorinostat vs. its carboxylic acid analog (which differ in overall scaffold), making it useful for cheminformatics model training and validation.

Derivatization Platform Exploiting Piperazine Basicity

The basic piperazine nitrogen (calculated pKa ~8–9) of this compound provides a modifiable handle absent in non-basic HDAC inhibitors such as vorinostat. This feature enables salt formation for aqueous solubility optimization, N-alkylation for linker extension, or conjugation to fluorophores/biotin for chemical biology probe generation [2]. Researchers developing affinity probes or PROTAC (PROteolysis TArgeting Chimera) conjugates based on the phenylpiperazine-hydroxamate scaffold may find this compound a more versatile starting point than non-basic alternatives.

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